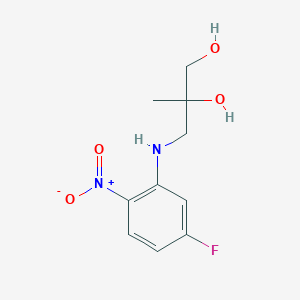

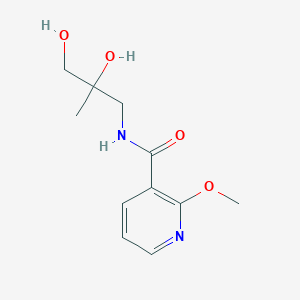

![molecular formula C11H23NO2 B7579116 3-[(3,5-Dimethylcyclohexyl)amino]propane-1,2-diol](/img/structure/B7579116.png)

3-[(3,5-Dimethylcyclohexyl)amino]propane-1,2-diol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-[(3,5-Dimethylcyclohexyl)amino]propane-1,2-diol, also known as DMCPA, is a chemical compound that has been synthesized for scientific research purposes. It is a chiral molecule that has two enantiomers, R-DMCPA and S-DMCPA, with different biological activities. DMCPA has been used in various studies to investigate its mechanism of action, biochemical and physiological effects, and potential applications in medicine and industry.

Scientific Research Applications

3-[(3,5-Dimethylcyclohexyl)amino]propane-1,2-diol has been used in various studies to investigate its biological activities, such as its interaction with ion channels, receptors, and enzymes. 3-[(3,5-Dimethylcyclohexyl)amino]propane-1,2-diol has been shown to modulate the activity of several ion channels, including the transient receptor potential (TRP) channels, the voltage-gated potassium channels, and the nicotinic acetylcholine receptors. 3-[(3,5-Dimethylcyclohexyl)amino]propane-1,2-diol has also been shown to inhibit the activity of several enzymes, including the phosphodiesterases and the monoamine oxidases. 3-[(3,5-Dimethylcyclohexyl)amino]propane-1,2-diol has been used in studies of pain, inflammation, epilepsy, depression, and addiction.

Mechanism of Action

The mechanism of action of 3-[(3,5-Dimethylcyclohexyl)amino]propane-1,2-diol is not fully understood, but it is believed to involve the modulation of ion channels and enzymes. 3-[(3,5-Dimethylcyclohexyl)amino]propane-1,2-diol has been shown to activate the TRP channels, which are involved in the sensation of pain, temperature, and pressure. 3-[(3,5-Dimethylcyclohexyl)amino]propane-1,2-diol has also been shown to inhibit the phosphodiesterases, which are involved in the regulation of cyclic nucleotides, such as cAMP and cGMP. 3-[(3,5-Dimethylcyclohexyl)amino]propane-1,2-diol has been shown to increase the levels of cAMP and cGMP in cells, which may contribute to its biological effects.

Biochemical and physiological effects:

3-[(3,5-Dimethylcyclohexyl)amino]propane-1,2-diol has been shown to have several biochemical and physiological effects, including analgesic, anti-inflammatory, anticonvulsant, antidepressant, and anti-addictive effects. 3-[(3,5-Dimethylcyclohexyl)amino]propane-1,2-diol has been shown to reduce pain and inflammation in animal models of arthritis, neuropathic pain, and inflammatory pain. 3-[(3,5-Dimethylcyclohexyl)amino]propane-1,2-diol has been shown to reduce seizures in animal models of epilepsy. 3-[(3,5-Dimethylcyclohexyl)amino]propane-1,2-diol has been shown to reduce depressive-like behavior in animal models of depression. 3-[(3,5-Dimethylcyclohexyl)amino]propane-1,2-diol has been shown to reduce drug-seeking behavior in animal models of addiction.

Advantages and Limitations for Lab Experiments

3-[(3,5-Dimethylcyclohexyl)amino]propane-1,2-diol has several advantages for lab experiments, including its high potency, selectivity, and stability. 3-[(3,5-Dimethylcyclohexyl)amino]propane-1,2-diol has been shown to be effective at low concentrations, which reduces the risk of toxicity and side effects. 3-[(3,5-Dimethylcyclohexyl)amino]propane-1,2-diol has been shown to be selective for certain ion channels and enzymes, which reduces the risk of off-target effects. 3-[(3,5-Dimethylcyclohexyl)amino]propane-1,2-diol has been shown to be stable in solution, which allows for long-term storage and use. However, 3-[(3,5-Dimethylcyclohexyl)amino]propane-1,2-diol also has some limitations for lab experiments, including its cost, availability, and potential for abuse. 3-[(3,5-Dimethylcyclohexyl)amino]propane-1,2-diol is a relatively expensive compound to synthesize, which may limit its use in large-scale studies. 3-[(3,5-Dimethylcyclohexyl)amino]propane-1,2-diol is also a controlled substance in some countries, which may restrict its availability for research purposes. 3-[(3,5-Dimethylcyclohexyl)amino]propane-1,2-diol also has the potential for abuse, which requires careful handling and storage.

Future Directions

There are several future directions for the research on 3-[(3,5-Dimethylcyclohexyl)amino]propane-1,2-diol, including the investigation of its pharmacokinetics and pharmacodynamics, the development of new analogs and derivatives, and the exploration of its potential applications in medicine and industry. The pharmacokinetics and pharmacodynamics of 3-[(3,5-Dimethylcyclohexyl)amino]propane-1,2-diol need to be further characterized to optimize its dosing and administration. New analogs and derivatives of 3-[(3,5-Dimethylcyclohexyl)amino]propane-1,2-diol need to be synthesized and tested to improve its potency, selectivity, and stability. The potential applications of 3-[(3,5-Dimethylcyclohexyl)amino]propane-1,2-diol in medicine and industry need to be explored, such as its use as a painkiller, anti-inflammatory agent, anticonvulsant, antidepressant, or anti-addictive agent. 3-[(3,5-Dimethylcyclohexyl)amino]propane-1,2-diol also has potential applications in the development of new materials, such as polymers and surfactants, due to its unique chemical structure.

Synthesis Methods

3-[(3,5-Dimethylcyclohexyl)amino]propane-1,2-diol can be synthesized by the reaction of 3,5-dimethylcyclohexylamine with glycidol. The reaction can be catalyzed by a Lewis acid such as boron trifluoride etherate. The product can be purified by column chromatography or recrystallization. The yield of 3-[(3,5-Dimethylcyclohexyl)amino]propane-1,2-diol can be improved by optimizing the reaction conditions, such as the ratio of reactants, temperature, and reaction time.

properties

IUPAC Name |

3-[(3,5-dimethylcyclohexyl)amino]propane-1,2-diol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23NO2/c1-8-3-9(2)5-10(4-8)12-6-11(14)7-13/h8-14H,3-7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFJQZSYZSHKKFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CC(C1)NCC(CO)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(3,5-Dimethylcyclohexyl)amino]propane-1,2-diol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579035.png)

![3-[(4-Bromo-1-ethylpyrrole-2-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579041.png)

![2-Hydroxy-2-methyl-3-[(6-methylpyridine-2-carbonyl)amino]propanoic acid](/img/structure/B7579057.png)

![2-Hydroxy-2-methyl-3-[3-(thiophene-3-carbonylamino)propanoylamino]propanoic acid](/img/structure/B7579062.png)

![3-[(2,5-Difluorophenyl)sulfonylamino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579078.png)

![3-[(2,5-Dimethylfuran-3-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579086.png)

![2-Hydroxy-2-methyl-3-[(3-methylfuran-2-carbonyl)amino]propanoic acid](/img/structure/B7579093.png)

![3-[(2-Bromophenyl)sulfonylamino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579094.png)

![2-[(2,5-Dimethylpyrazole-3-carbonyl)-propylamino]acetic acid](/img/structure/B7579123.png)